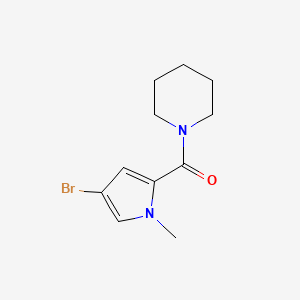
(4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, also known as BRM-1, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone is not fully understood, but it is thought to act as a modulator of the GABA-A receptor, a type of receptor that is involved in the regulation of neuronal activity. By modulating the activity of this receptor, this compound may affect the release of neurotransmitters and the overall function of the nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including the ability to reduce inflammation and pain, enhance memory and learning, and modulate the activity of the nervous system. These effects are thought to be due to the compound's ability to interact with the GABA-A receptor and other molecular targets.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone in lab experiments is its ability to modulate the activity of the nervous system, which can be useful in studying various neurological disorders and diseases. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, including further studies on its mechanism of action, its potential use in the development of new pain medications, and its applications in materials science. Additionally, studies on the safety and toxicity of this compound will be important for its potential use in clinical settings.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its ability to modulate the activity of the nervous system and its potential use in the development of new pain medications and materials make it an important area of study for future research.
Synthesis Methods
(4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid with piperidine and subsequent dehydration using thionyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
(4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In neuroscience, this compound has been studied for its effects on the brain, particularly in relation to memory and learning. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Properties
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-13-8-9(12)7-10(13)11(15)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAAEUNTGPNIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
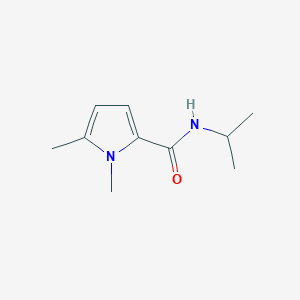
![N-(3-acetylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-2-phenylacetamide](/img/structure/B7504602.png)
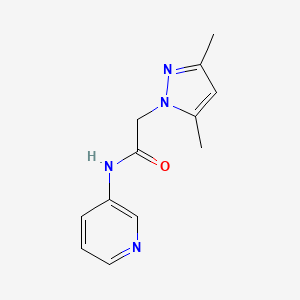




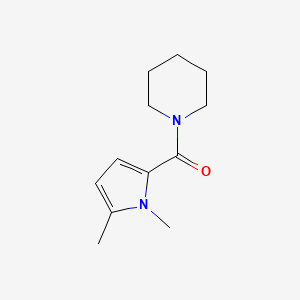
![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)
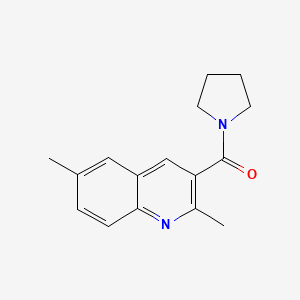
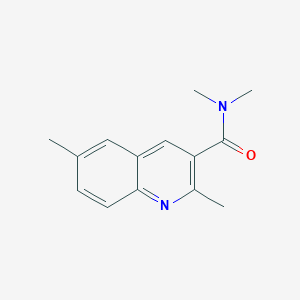
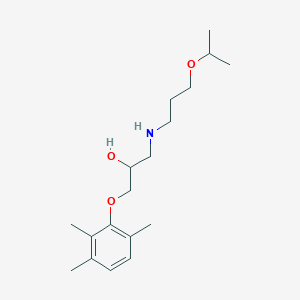
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)

